6-Ketoestrone

Description

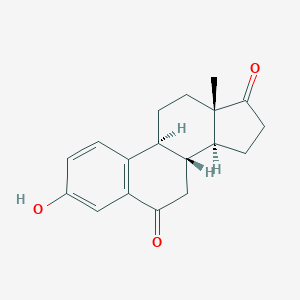

Structure

3D Structure

Properties

IUPAC Name |

(8R,9S,13S,14S)-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-6,17-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O3/c1-18-7-6-12-11-3-2-10(19)8-14(11)16(20)9-13(12)15(18)4-5-17(18)21/h2-3,8,12-13,15,19H,4-7,9H2,1H3/t12-,13-,15+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOVYPIGRPWIXHQ-ONUSSAAZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CC(=O)C4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC(=O)C4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50514400 | |

| Record name | 3-Hydroxyestra-1,3,5(10)-triene-6,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50514400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1476-34-2 | |

| Record name | 6-Ketoestrone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1476-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxyestra-1,3,5(10)-triene-6,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50514400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Ketoestrone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WJN9234S5H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Biological Function of 6-Ketoestrone and its More Studied Isomer, 16-Ketoestrone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological functions of 6-Ketoestrone and its more extensively researched isomer, 16-Ketoestrone. While information on 6-Ketoestrone is limited in current scientific literature, this guide summarizes the available data and presents a detailed analysis of 16-Ketoestrone, a compound with which it is often confused. This document includes a summary of quantitative data, detailed experimental protocols, and visualizations of metabolic pathways to support further research and drug development.

6-Ketoestrone: An Enigmatic Estrogen Metabolite

6-Ketoestrone is a steroid and an isomer of the more commonly studied 16-Ketoestrone. Its chemical formula is C₁₈H₂₀O₃ and it is systematically named 3-Hydroxyestra-1,3,5(10)-triene-6,17-dione[1]. Despite its documented existence, there is a significant lack of published research on the specific biological functions of 6-Ketoestrone. Its potential interactions with estrogen receptors, enzymatic activities, and metabolic fate remain largely uncharacterized in the public domain. A chemoenzymatic route for the preparation of 6-keto estradiol, a related compound, from 6-keto-estrone has been described, suggesting its utility as a synthetic intermediate in pharmaceutical chemistry[2]. Further investigation is required to elucidate the physiological roles of this particular estrogen metabolite.

16-Ketoestrone: A Weak Estrogen with Unique Biological Activities

16-Ketoestrone is an endogenous estrogen metabolite that is structurally related to 16α-hydroxyestrone and 16β-hydroxyestrone[3]. It is characterized as a very weak estrogen, possessing less than 1/1000th the estrogenic potency of estrone in the uterus[3]. This section provides a detailed examination of its biological functions.

Estrogen Receptor Binding and Activity

While 16-Ketoestrone itself has limited direct receptor binding data in the readily available literature, the binding affinities of its closely related metabolite, 16-Ketoestradiol, have been characterized. 16-Ketoestradiol binds to both human estrogen receptor α (ERα) and ERβ with moderate affinity[4].

Table 1: Estrogen Receptor Binding Affinity of 16-Ketoestradiol [4]

| Compound | Receptor | IC₅₀ (nM) |

| 16-Ketoestradiol | Human ERα | 112.2 |

| 16-Ketoestradiol | Human ERβ | 50.1 |

IC₅₀ (half maximal inhibitory concentration) values indicate the concentration required to displace 50% of a radiolabeled ligand from the receptor.

The relatively weak binding and estrogenic activity of 16-keto metabolites classify them as "impeded estrogens." This suggests they may act as partial agonists or even antagonists in certain tissues, depending on the local concentration of more potent estrogens like estradiol.

Enzyme Inhibition: Regulation of Estrogen Metabolism

A key biological function of 16-Ketoestrone is its role as an inhibitor of 17β-hydroxysteroid dehydrogenases (17β-HSDs)[3]. These enzymes are crucial for the interconversion of estrogens and androgens, playing a pivotal role in regulating the local concentration of active steroid hormones. Specifically, 17β-HSD type 1 catalyzes the conversion of the less potent estrone to the highly potent estradiol. By inhibiting this enzyme, 16-Ketoestrone can reduce the local production of estradiol, thereby exerting an anti-estrogenic effect.

Metabolic Pathways

16-Ketoestrone is a key intermediate in the metabolic pathway of estrone. It can be converted by 16α-hydroxysteroid dehydrogenase into estriol, a major estrogen of pregnancy with weak estrogenic activity[3]. The metabolism of 16-Ketoestrone and its interconversion with 16-Ketoestradiol have been studied in humans[5].

Caption: Metabolic pathway of Estrone to 16-Ketoestrone and Estriol.

Experimental Protocols

This section provides an overview of the methodologies used to characterize the biological functions of ketoestrones.

Estrogen Receptor Binding Assay (Competitive Binding Assay)

This assay is used to determine the binding affinity of a test compound to estrogen receptors.

Objective: To measure the IC₅₀ value of a test compound for ERα and ERβ.

Principle: The assay is based on the competition between a radiolabeled estrogen (e.g., [³H]-estradiol) and the unlabeled test compound for binding to the estrogen receptor.

Methodology:

-

Preparation of Receptor Source: A source of estrogen receptors, such as rat uterine cytosol or recombinant human ERα and ERβ, is prepared.

-

Incubation: A constant concentration of the radiolabeled estrogen and the receptor preparation are incubated with increasing concentrations of the unlabeled test compound.

-

Separation of Bound and Free Ligand: After incubation, the receptor-bound radioligand is separated from the free radioligand. This can be achieved by methods such as dextran-coated charcoal adsorption or filtration.

-

Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding of the radiolabeled ligand versus the log concentration of the test compound. The IC₅₀ value is determined from this curve.

Caption: Workflow for a competitive estrogen receptor binding assay.

17β-Hydroxysteroid Dehydrogenase (17β-HSD) Inhibition Assay

This assay is used to determine the inhibitory potential of a compound on the activity of 17β-HSD.

Objective: To measure the IC₅₀ value of a test compound for 17β-HSD.

Principle: The assay measures the conversion of a substrate (e.g., estrone) to a product (e.g., estradiol) by the enzyme in the presence and absence of the inhibitor. The conversion is monitored by tracking a radiolabeled substrate or by chromatographic separation and quantification of the substrate and product.

Methodology:

-

Enzyme Preparation: A source of 17β-HSD, such as human placental microsomes or a purified recombinant enzyme, is prepared.

-

Incubation: The enzyme is incubated with the substrate (e.g., [³H]-estrone), a cofactor (e.g., NADPH), and varying concentrations of the test compound in a suitable buffer.

-

Reaction Termination: The enzymatic reaction is stopped after a defined period, for example, by adding a quenching agent.

-

Extraction and Separation: The steroids (substrate and product) are extracted from the reaction mixture using an organic solvent. The substrate and product are then separated using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantification: The amount of radioactive substrate and product is quantified using a radioactivity detector.

-

Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC₅₀ value is determined by plotting the percentage of inhibition against the log concentration of the inhibitor.

Caption: Workflow for a 17β-HSD inhibition assay.

Conclusion

While the biological function of 6-Ketoestrone remains an area for future investigation, its isomer, 16-Ketoestrone, presents a more detailed profile as a weak estrogen with significant regulatory roles in estrogen metabolism. Its ability to inhibit 17β-hydroxysteroid dehydrogenases highlights a potential mechanism for modulating local estrogen concentrations, a concept of considerable interest in the development of therapies for hormone-dependent diseases. The data and protocols presented in this guide offer a foundation for researchers to further explore the nuanced roles of these and other estrogen metabolites in physiology and pathology.

References

6-Ketoestrone structure and chemical properties.

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Ketoestrone, an endogenous estrogen metabolite, is a steroid hormone characterized by a ketone group at the C-6 position of the estrane nucleus. While sharing the foundational structure of other estrogens, this modification imparts unique chemical and biological properties. This document provides an in-depth technical overview of 6-Ketoestrone, encompassing its chemical structure, physicochemical properties, synthesis, and biological activity, with a focus on its interaction with estrogen receptors. This guide is intended to serve as a valuable resource for professionals in steroid chemistry, pharmacology, and drug development.

Chemical Structure and Identification

6-Ketoestrone, also known as 6-oxoestrone or 3-hydroxyestra-1,3,5(10)-triene-6,17-dione, possesses the characteristic four-ring steroid structure. The presence of a carbonyl group at the sixth carbon atom distinguishes it from its parent compound, estrone.

Systematic IUPAC Name: (8R,9S,13S,14S)-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-6,17-dione[1]

Chemical Identifiers:

Physicochemical Properties

A summary of the key physicochemical properties of 6-Ketoestrone is presented in the table below. It is important to note a discrepancy in the reported melting point values across different sources.

| Property | Value | Source(s) |

| Molecular Weight | 284.35 g/mol | [1] |

| Melting Point | 158–160 °C 246–247 °C | ACS Publications CAS Common Chemistry |

| Boiling Point (Predicted) | 478.8 ± 45.0 °C | ChemicalBook |

| Density (Predicted) | 1.243 ± 0.06 g/cm³ | ChemicalBook |

| pKa (Predicted) | 9.34 ± 0.40 | ChemicalBook |

| Solubility | Soluble in organic solvents. | CymitQuimica |

Synthesis of 6-Ketoestrone

6-Ketoestrone is a key intermediate in the chemoenzymatic synthesis of 6-keto estradiol, a precursor for the breast cancer drug Fulvestrant. The following experimental protocol is adapted from a published chemoenzymatic route.

Experimental Protocol: Enzyme-Catalyzed Dehydrogenative Aromatization to 6-Ketoestrone

This protocol describes the conversion of 6-keto-4-en-3-one (compound 7 ) to 6-Ketoestrone (compound 8 ) using an enzyme-catalyzed reaction.

Materials:

-

6-keto-4-en-3-one (compound 7 )

-

Water

-

Trolamine

-

Potassium dihydrogen phosphate (KH₂PO₄)

-

Polyethylene-polypropylene glycol

-

Isopropanol

-

5 L Reactor

Procedure:

-

To a 5 L reactor, add 800 mL of water, 32.10 g (0.21 mol) of trolamine, and 1.93 g (11.06 mmol) of KH₂PO₄.

-

Stir the mixture for 5 minutes and verify that the pH is between 8.5 and 9.0.

-

Add 32.10 g of polyethylene-polypropylene glycol, 43 mL of isopropanol, and 214.00 g (0.75 mol) of compound 7 to the reactor.

-

The reaction is then subjected to enzyme-catalyzed dehydrogenative aromatization to yield 6-Ketoestrone (compound 8 ). The specific enzyme and detailed reaction conditions (temperature, incubation time) for this step are proprietary to the cited research but would involve a dehydrogenase enzyme capable of aromatizing the A-ring of the steroid.

-

Monitor the reaction progress using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC).

-

Upon completion, the product, 6-Ketoestrone, is isolated and purified using standard techniques like extraction and chromatography.

Biological Activity and Signaling Pathways

6-Ketoestrone, as an estrogen, exerts its biological effects primarily through interaction with estrogen receptors (ERs), specifically ERα and ERβ. These receptors are ligand-activated transcription factors that modulate gene expression.

Estrogen Receptor Binding Affinity

Quantitative analysis has revealed that 6-Ketoestrone exhibits a distinct binding profile for the two estrogen receptor subtypes.

| Receptor Subtype | IC₅₀ (nM) | Relative Binding Affinity (%) |

| Estrogen Receptor α (ERα) | 489.8 | 2 |

| Estrogen Receptor β (ERβ) | 891.3 | 1 |

Data from Zhu, B. T., et al. (2006). Quantitative Structure-Activity Relationship of Various Endogenous Estrogen Metabolites for Human Estrogen Receptor α and β Subtypes. The AAPS Journal, 8(3), E483–E494.

The data indicates that 6-Ketoestrone has a relatively low binding affinity for both ERα and ERβ compared to other endogenous estrogens.

Estrogen Signaling Pathway

The binding of an estrogenic ligand, such as 6-Ketoestrone, to its receptor initiates a cascade of molecular events that ultimately alter gene expression. This can occur through both genomic and non-genomic pathways. The following diagram illustrates a generalized model of estrogen receptor signaling.

References

The Isolation of 6-Ketoestrone: A Historical and Technical Guide for Researchers

An in-depth exploration of the discovery, history, and methodologies for the isolation of 6-Ketoestrone, tailored for researchers, scientists, and drug development professionals.

Introduction

6-Ketoestrone, a significant metabolite of estrone, has garnered interest within the scientific community for its potential role in endocrine functions and as a key intermediate in the synthesis of various steroidal compounds. This technical guide provides a comprehensive overview of the historical context of its discovery, the evolution of isolation techniques, and detailed experimental protocols. Furthermore, it presents quantitative data and visual representations of relevant biochemical pathways and experimental workflows to serve as a valuable resource for professionals in the field.

Historical Perspective and Discovery

The journey to isolating and identifying specific steroid hormones has been a meticulous process, evolving with the advancement of chemical and analytical techniques. While a singular, celebrated discovery of 6-Ketoestrone is not prominently documented in historical records, its identification is intrinsically linked to the broader effort of characterizing estrogen metabolites in the mid-20th century.

Early investigations into the composition of urine, particularly from pregnant women, were instrumental in the discovery of numerous steroid hormones.[1] The work on closely related compounds, such as the isolation of 6-alpha-hydroxyestrone, provides critical insight into the probable timeline and methods that would have led to the identification of 6-Ketoestrone.[1] These early researchers faced the significant challenge of the compound's instability, particularly in acidic conditions, which necessitated the development of milder extraction and hydrolysis techniques, such as enzymatic hydrolysis, to preserve the integrity of the molecule.[1] The advent of chromatography, initially paper and later column chromatography, was a pivotal development that enabled the separation and purification of these closely related steroids from complex biological mixtures.[1]

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of 6-Ketoestrone is fundamental for its isolation, purification, and characterization.

| Property | Value |

| Molecular Formula | C₁₈H₂₀O₃ |

| Molecular Weight | 284.35 g/mol |

| CAS Number | 1476-34-2 |

| Melting Point | 246-247 °C |

| Boiling Point (Predicted) | 478.8 ± 45.0 °C |

| Density (Predicted) | 1.243 ± 0.06 g/cm³ |

| pKa (Predicted) | 9.34 ± 0.40 |

| Appearance | Solid at room temperature |

| Solubility | Soluble in organic solvents |

Table 1: Physicochemical Properties of 6-Ketoestrone.

Characterization of 6-Ketoestrone is typically achieved through a combination of spectroscopic techniques. Infrared (IR) spectroscopy reveals characteristic absorption bands for the hydroxyl and ketone functional groups. Mass spectrometry (MS), often coupled with gas chromatography (GC-MS), provides information on the molecular weight and fragmentation pattern, aiding in structural elucidation.

Experimental Protocols

The isolation and synthesis of 6-Ketoestrone require precise and carefully executed experimental procedures. Below are detailed methodologies for both extraction from biological sources, based on historical methods, and a modern chemoenzymatic synthesis.

Protocol 1: Isolation of 6-Ketoestrone from Urine (Historical Approach)

This protocol is a representative method based on the techniques available during the mid-20th century for the isolation of steroid metabolites.

1. Sample Collection and Preparation:

-

Collect a 24-hour urine sample from a late-pregnancy subject.

-

To prevent degradation, keep the sample refrigerated and process it promptly.

-

Adjust the pH of the urine to a neutral range (pH 6.5-7.5) to ensure the stability of the 6-keto moiety.

2. Enzymatic Hydrolysis:

-

To a 1-liter aliquot of urine, add a crude β-glucuronidase/sulfatase enzyme preparation (e.g., from Helix pomatia).

-

Incubate the mixture at 37°C for 24-48 hours to cleave the glucuronide and sulfate conjugates.

3. Extraction:

-

After hydrolysis, extract the urine three times with an equal volume of diethyl ether or a mixture of chloroform and ethanol (3:1 v/v).

-

Combine the organic extracts and wash them sequentially with a saturated sodium bicarbonate solution and then with distilled water to remove acidic and water-soluble impurities.

-

Dry the organic extract over anhydrous sodium sulfate.

4. Solvent Evaporation:

-

Evaporate the dried organic extract to dryness under reduced pressure at a temperature not exceeding 40°C.

5. Chromatographic Separation:

-

Dissolve the residue in a minimal amount of a suitable solvent (e.g., benzene-methanol).

-

Apply the concentrated extract to a prepared Celite or alumina column for partition or adsorption chromatography.

-

Elute the column with a gradient of solvents with increasing polarity (e.g., starting with hexane and gradually adding ethyl acetate).

-

Collect fractions and monitor the separation using techniques like paper chromatography or thin-layer chromatography (TLC) with appropriate visualization reagents.

6. Crystallization and Characterization:

-

Combine the fractions containing the compound of interest, as identified by its chromatographic mobility relative to a standard.

-

Evaporate the solvent and recrystallize the residue from a suitable solvent system (e.g., acetone-hexane) to obtain purified crystals of 6-Ketoestrone.

-

Characterize the isolated crystals by determining their melting point and using spectroscopic methods (IR, MS).

Protocol 2: Chemoenzymatic Synthesis of 6-Ketoestrone

This modern protocol describes a high-yield synthesis of 6-Ketoestrone from norandrostenedione, a readily available starting material. This process is notable for its efficiency and use of enzymatic catalysis.[2]

1. Esterification of Norandrostenedione:

-

Dissolve norandrostenedione in a suitable solvent and react it with an acetylating agent to form the enol acetate.

2. Hydroxylation:

-

Subject the enol acetate to a hydroxylation reaction to introduce a hydroxyl group at the 6-position.

3. Oxidation:

-

Oxidize the resulting 6-hydroxy intermediate to the corresponding 6-keto-4-en-3-one using a suitable oxidizing agent.

4. Enzyme-Catalyzed Dehydrogenative Aromatization:

-

Employ a specific enzyme to catalyze the dehydrogenative aromatization of the A-ring, converting the 6-keto-4-en-3-one into 6-Ketoestrone. This step is crucial for achieving high specificity and yield.

5. Purification:

-

Purify the resulting 6-Ketoestrone using column chromatography to achieve high purity.

Quantitative Data from Synthesis Optimization:

The following table summarizes the optimization of the enzyme-catalyzed dehydrogenative aromatization step in the synthesis of 6-Ketoestrone.[2]

| Entry | Substrate Concentration (g/L) | Conversion Rate (%) | Isolated Yield (%) | Purity (%) |

| 1 | 10 | >98 | 95 | 98.1 |

| 2 | 20 | >98 | 96 | 98.3 |

| 3 | 50 | >98 | 97 | 98.0 |

| 4 | 100 | >98 | 98 | 98.2 |

Table 2: Optimization of the Synthesis of 6-Ketoestrone. [2]

Signaling Pathways

Estrogens, including metabolites like 6-Ketoestrone, exert their biological effects primarily through interaction with estrogen receptors (ERs), ERα and ERβ. The signaling pathways are complex and can be broadly categorized into genomic and non-genomic pathways.

Genomic Estrogen Signaling Pathway:

In the classical genomic pathway, estrogen diffuses across the cell membrane and binds to ERs in the cytoplasm or nucleus. This binding induces a conformational change in the receptor, leading to its dimerization and translocation into the nucleus. The estrogen-ER complex then binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.

References

6-Ketoestrone: A Technical Guide to Elucidating its Mechanism of Action in Estrogen Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for characterizing the mechanism of action of 6-Ketoestrone within the context of estrogen signaling. Due to a lack of specific quantitative data for 6-Ketoestrone in the public domain, this document serves as a detailed methodological roadmap for researchers to generate the necessary data. It outlines the requisite experimental protocols, data presentation formats, and theoretical signaling pathways to fully elucidate the estrogenic or anti-estrogenic potential of 6-Ketoestrone. The guide covers essential in vitro assays, including estrogen receptor binding, transcriptional activation, and cell proliferation, providing a robust toolkit for its pharmacological evaluation.

Introduction to Estrogen Signaling

Estrogen signaling is a complex process crucial for the development and function of numerous tissues, including those of the reproductive, skeletal, cardiovascular, and central nervous systems. The biological effects of estrogens are primarily mediated by two nuclear hormone receptors: Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ). These receptors function as ligand-activated transcription factors.[1]

Upon ligand binding, the estrogen receptor (ER) undergoes a conformational change, dissociates from chaperone proteins, and dimerizes. The ligand-receptor complex then translocates to the nucleus, where it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.[2] Additionally, estrogens can elicit rapid, non-genomic effects through membrane-associated ERs, activating various downstream signaling cascades.[3]

Understanding the interaction of novel compounds like 6-Ketoestrone with this intricate signaling network is paramount for drug development and endocrine disruptor screening.

Characterizing the Estrogenic Activity of 6-Ketoestrone

A multi-tiered approach utilizing a battery of in vitro assays is essential to comprehensively characterize the estrogenic activity of a compound.[4][5] This typically involves assessing receptor binding, transcriptional activation, and cellular responses.[6][7]

Estrogen Receptor Binding Affinity

The initial step in characterizing an estrogenic compound is to determine its binding affinity for the estrogen receptors, ERα and ERβ.[6] This is crucial for understanding its potential to initiate an estrogenic response and its selectivity towards the two receptor subtypes.[8]

Data Presentation:

The binding affinity is typically determined through competitive binding assays and expressed as the concentration that inhibits 50% of the binding of a radiolabeled ligand (IC50). This can be converted to a relative binding affinity (RBA) compared to a reference estrogen like 17β-estradiol.

Table 1: Estrogen Receptor Binding Affinity of 6-Ketoestrone (Template)

| Compound | Receptor | IC50 (nM) | RBA (%) |

| 6-Ketoestrone | ERα | Data not available | Data not available |

| ERβ | Data not available | Data not available | |

| 17β-Estradiol | ERα | Reference | 100 |

| ERβ | Reference | 100 |

Experimental Protocol: Estrogen Receptor Competitive Binding Assay

This protocol is adapted from established methods for assessing the binding of chemicals to the estrogen receptor.[9]

-

Preparation of ER-containing extracts: Uterine cytosol from ovariectomized rats or recombinant human ERα and ERβ can be used as the source of receptors.[9][10]

-

Competitive Binding Incubation:

-

A constant concentration of radiolabeled 17β-estradiol (e.g., [³H]E2) is incubated with the ER preparation.

-

Increasing concentrations of the test compound (6-Ketoestrone) or a non-labeled reference compound (unlabeled E2) are added to compete for binding to the receptor.

-

Incubations are typically carried out at 4°C for 18-24 hours to reach equilibrium.

-

-

Separation of Bound and Free Ligand: Dextran-coated charcoal is commonly used to adsorb the unbound radioligand, followed by centrifugation to pellet the charcoal.

-

Quantification: The radioactivity in the supernatant, representing the amount of radioligand bound to the receptor, is measured by liquid scintillation counting.

-

Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the log concentration of the competitor. The IC50 value is determined from this curve. The RBA is calculated as (IC50 of 17β-estradiol / IC50 of test compound) x 100.

Workflow Diagram:

References

- 1. Estrogen receptor transcription and transactivation: Estrogen receptor alpha and estrogen receptor beta - regulation by selective estrogen receptor modulators and importance in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of genetics in estrogen responses: a critical piece of an intricate puzzle - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Estrogen Signaling Multiple Pathways to Impact Gene Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro test systems for the evaluation of the estrogenic activity of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Evaluation of in vitro assays for determination of estrogenic activity in the environment [www2.mst.dk]

- 7. Quantitative comparisons of in vitro assays for estrogenic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Estrogen Receptors Alpha (ERα) and Beta (ERβ): Subtype-Selective Ligands and Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The estrogen receptor relative binding affinities of 188 natural and xenochemicals: structural diversity of ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. epa.gov [epa.gov]

The Role of 6-Ketoestrone in Steroidogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Ketoestrone, a derivative of the primary estrogen estrone, is an endogenous steroid metabolite whose role in steroidogenesis is an area of ongoing investigation. Characterized by a ketone group at the C6 position, this modification has the potential to alter its interaction with estrogen receptors and steroidogenic enzymes, suggesting a possible modulatory role in estrogen signaling and metabolism. This technical guide provides a comprehensive overview of 6-Ketoestrone, including its position within the steroidogenesis pathway, potential biological activities, and detailed protocols for its experimental evaluation. Due to a scarcity of specific quantitative data in publicly available literature, this guide also presents generalized experimental frameworks that can be adapted for the detailed characterization of 6-Ketoestrone's biochemical and physiological functions.

Introduction

6-Ketoestrone, also known as 6-oxoestrone, is a steroid hormone and a metabolite of estrone.[1] Its chemical structure is distinguished by the presence of a keto group at the 6-position of the steroid's A-ring.[1] While its precise physiological functions are not yet fully elucidated, its structural similarity to estrone suggests potential interactions with estrogen receptors and enzymes involved in steroid metabolism. Understanding the role of 6-Ketoestrone is crucial for a complete picture of estrogen homeostasis and may have implications for endocrine-related pathologies.

Biosynthesis and Metabolism of 6-Ketoestrone

6-Ketoestrone is formed from estrone, a key estrogen synthesized from androstenedione by the enzyme aromatase.[2] The conversion of estrone to 6-Ketoestrone involves the oxidation of the C6 position. While the specific enzymes responsible for this conversion in vivo are not definitively identified in the available literature, cytochrome P450 enzymes, which are known to hydroxylate and oxidize various positions on the steroid nucleus, are likely candidates.[3]

Once formed, 6-Ketoestrone can be further metabolized. For instance, it is a known intermediate in the chemoenzymatic synthesis of 6-keto estradiol, where the 17-keto group of 6-Ketoestrone is reduced by 17β-hydroxysteroid dehydrogenase (17β-HSD).[1]

Steroidogenesis Pathway

The following diagram illustrates the general pathway of estrogen biosynthesis, highlighting the position of 6-Ketoestrone as a derivative of estrone.

Potential Biological Roles of 6-Ketoestrone

The biological activity of 6-Ketoestrone is not well-characterized in the scientific literature. However, based on its structure, several potential roles can be hypothesized:

-

Estrogenic Activity: As a derivative of estrone, 6-Ketoestrone may bind to and activate estrogen receptors (ERα and ERβ), potentially initiating downstream signaling cascades that regulate gene expression. The affinity and potency of this interaction are likely modulated by the C6-keto group.

-

Modulation of Steroidogenic Enzymes: 6-Ketoestrone could act as a competitive or non-competitive inhibitor of enzymes involved in steroid metabolism, such as aromatase or 17β-hydroxysteroid dehydrogenases. Such inhibition could alter the local and systemic concentrations of active estrogens and androgens.

-

Precursor for Other Steroids: As demonstrated in synthetic pathways, 6-Ketoestrone can serve as a precursor for other steroids like 6-keto-estradiol.[1]

Hypothesized Estrogen Receptor Signaling Pathway

The following diagram illustrates the potential genomic signaling pathway that could be initiated by 6-Ketoestrone upon binding to an estrogen receptor.

Quantitative Data

A thorough review of the existing scientific literature did not yield specific quantitative data for 6-Ketoestrone's binding affinity to estrogen receptors (ERα and ERβ) or its inhibitory constants (IC50, Ki) for key steroidogenic enzymes such as aromatase and 17β-hydroxysteroid dehydrogenase. The following tables are presented as templates for the type of data that needs to be generated through experimental studies to fully characterize the biological activity of 6-Ketoestrone.

Table 1: Estrogen Receptor Binding Affinity of 6-Ketoestrone (Hypothetical Data)

| Compound | ERα RBA (%) | ERβ RBA (%) | ERβ/ERα Selectivity Ratio |

| 17β-Estradiol | 100 | 100 | 1 |

| Estrone | Data Needed | Data Needed | Data Needed |

| 6-Ketoestrone | Data Needed | Data Needed | Data Needed |

| Tamoxifen | Data Needed | Data Needed | Data Needed |

RBA: Relative Binding Affinity, with 17β-Estradiol set to 100%.

Table 2: Inhibition of Steroidogenic Enzymes by 6-Ketoestrone (Hypothetical Data)

| Enzyme | Substrate | Inhibitor | IC50 (µM) | Ki (µM) | Inhibition Type |

| Aromatase (CYP19A1) | Androstenedione | 6-Ketoestrone | Data Needed | Data Needed | Data Needed |

| Aromatase (CYP19A1) | Androstenedione | Letrozole | Reference Value | Reference Value | Competitive |

| 17β-HSD Type 1 | Estrone | 6-Ketoestrone | Data Needed | Data Needed | Data Needed |

| 17β-HSD Type 1 | Estrone | Apigenin | Reference Value | Reference Value | Competitive |

Experimental Protocols

The following are detailed, generalized protocols for key experiments to characterize the biological activity of 6-Ketoestrone.

Estrogen Receptor Competitive Binding Assay

This protocol is designed to determine the relative binding affinity of 6-Ketoestrone for ERα and ERβ.

Workflow Diagram:

Methodology:

-

Reagent Preparation:

-

Prepare a purified solution of recombinant human ERα or ERβ in assay buffer.

-

Prepare a stock solution of high-specific-activity [³H]-17β-estradiol.

-

Prepare serial dilutions of 6-Ketoestrone and a reference compound (e.g., unlabeled 17β-estradiol) in the assay buffer.

-

-

Binding Reaction:

-

In a multi-well plate, combine the ER protein, a fixed concentration of [³H]-17β-estradiol (typically at or below its Kd), and varying concentrations of 6-Ketoestrone or the reference compound.

-

Include control wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled 17β-estradiol).

-

Incubate the plate at 4°C for 18-24 hours to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Add a slurry of hydroxyapatite to each well to adsorb the receptor-ligand complexes.

-

Wash the hydroxyapatite pellets multiple times with wash buffer to remove unbound [³H]-17β-estradiol.

-

-

Quantification:

-

Resuspend the washed pellets in a scintillation cocktail.

-

Measure the radioactivity in each sample using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding at each concentration of 6-Ketoestrone.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Relative Binding Affinity (RBA) using the formula: RBA = (IC50 of reference compound / IC50 of 6-Ketoestrone) x 100.

-

Aromatase Inhibition Assay

This protocol is designed to determine the inhibitory potential of 6-Ketoestrone on aromatase (CYP19A1) activity.

Workflow Diagram:

Methodology:

-

Reagent Preparation:

-

Prepare a suspension of human placental microsomes or recombinant human aromatase.

-

Prepare a solution of [1β-³H]-androstenedione as the substrate.

-

Prepare a solution of NADPH as a cofactor.

-

Prepare serial dilutions of 6-Ketoestrone and a known aromatase inhibitor (e.g., letrozole) as a positive control.

-

-

Enzymatic Reaction:

-

In a reaction tube, pre-incubate the aromatase preparation with varying concentrations of 6-Ketoestrone or the positive control inhibitor for a defined period.

-

Initiate the reaction by adding [1β-³H]-androstenedione and NADPH.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 15-30 minutes).

-

-

Reaction Termination and Product Separation:

-

Stop the reaction by adding an organic solvent (e.g., chloroform).

-

Separate the aqueous phase containing the tritiated water ([³H]₂O), a byproduct of the aromatization reaction, from the organic phase containing the unreacted substrate.

-

-

Quantification:

-

Measure the radioactivity of the aqueous phase using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of aromatase activity at each inhibitor concentration relative to the uninhibited control.

-

Plot the percentage of activity against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC50 value.

-

To determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive), the assay should be repeated with varying concentrations of both the substrate and 6-Ketoestrone, and the data analyzed using Michaelis-Menten kinetics and Lineweaver-Burk plots.

-

Analytical Methods for Detection and Quantification

The detection and quantification of 6-Ketoestrone in biological matrices such as plasma, serum, or tissue homogenates are crucial for pharmacokinetic and metabolic studies. Due to the low endogenous concentrations of steroid hormones, highly sensitive and specific analytical techniques are required.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for steroid hormone analysis.[4][5] It offers high selectivity and sensitivity, allowing for the simultaneous measurement of multiple steroids in a single run. The method typically involves:

-

Sample Preparation: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate steroids from the biological matrix and remove interfering substances.

-

Chromatographic Separation: Reversed-phase liquid chromatography to separate 6-Ketoestrone from other structurally similar steroids.

-

Mass Spectrometric Detection: Tandem mass spectrometry operating in multiple reaction monitoring (MRM) mode for specific and sensitive detection. The use of stable isotope-labeled internal standards is essential for accurate quantification.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique can also be used for steroid analysis, often requiring derivatization to improve the volatility and chromatographic properties of the analytes.

Conclusion and Future Directions

6-Ketoestrone represents a relatively understudied metabolite in the complex network of steroidogenesis. Its structural features suggest a potential for biological activity, either through direct interaction with estrogen receptors or by modulating the activity of key steroidogenic enzymes. The lack of specific quantitative data on these interactions highlights a significant knowledge gap.

Future research should focus on:

-

Systematic in vitro characterization: Determining the binding affinities of 6-Ketoestrone for ERα and ERβ and its inhibitory potency against a panel of steroidogenic enzymes.

-

Cell-based assays: Investigating the effects of 6-Ketoestrone on the expression of estrogen-responsive genes and cell proliferation in relevant cell lines (e.g., breast cancer cells).

-

Metabolism studies: Elucidating the metabolic pathways of 6-Ketoestrone in human liver microsomes and other relevant tissues to identify its downstream metabolites.

-

In vivo studies: Quantifying the physiological and pathophysiological levels of 6-Ketoestrone in human populations and investigating its effects in animal models of endocrine-related diseases.

A comprehensive understanding of the role of 6-Ketoestrone in steroidogenesis will provide valuable insights into estrogen metabolism and its implications for human health and disease, potentially leading to the identification of new biomarkers or therapeutic targets.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Estrone - Wikipedia [en.wikipedia.org]

- 3. NADPH-dependent metabolism of estrone by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. An LC-MS/MS method for the simultaneous quantification of 32 steroids in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Ketoestrone: A Technical Guide for Researchers and Drug Development Professionals

CAS Number: 1476-34-2 Molecular Formula: C₁₈H₂₀O₃

This technical guide provides an in-depth overview of 6-Ketoestrone, a derivative of the natural estrogen, estrone. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical properties, synthesis, and potential biological activities of this compound.

Chemical and Physical Properties

6-Ketoestrone is characterized by the presence of a ketone group at the C-6 position of the estrone steroid nucleus.[1] This structural modification distinguishes it from its parent compound and may confer unique biological properties.

| Property | Value | Reference |

| CAS Number | 1476-34-2 | [1][2][3][4] |

| Molecular Formula | C₁₈H₂₀O₃ | [1][2][3][4] |

| Molecular Weight | 284.35 g/mol | [2][4] |

| Melting Point | 246-247 °C | [5] |

| Boiling Point (Predicted) | 478.8 ± 45.0 °C | [5] |

| Density (Predicted) | 1.243 ± 0.06 g/cm³ | [5] |

| pKa (Predicted) | 9.34 ± 0.40 | [5] |

Synthesis and Purification

The synthesis of 6-Ketoestrone can be achieved through a multi-step chemoenzymatic process starting from norandrostenedione. A key intermediate in this pathway is 6-keto estradiol. The general synthetic workflow involves several key transformations:

Caption: Chemoenzymatic synthesis workflow for 6-Ketoestrone.

Experimental Protocols

Step 1: Acetylation of Norandrostenedione to Enol Acetate (5)

-

Reagents: Norandrostenedione, acetic anhydride, p-toluenesulfonic acid (PTSA).

-

Procedure: A mixture of norandrostenedione, acetic anhydride, and a catalytic amount of PTSA is stirred at room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the product is isolated and purified.

Step 2: Hydroxylation of Enol Acetate (5) to 6-Hydroxy-4-en-3-ones (6)

-

Reagents: Enol acetate (5), phthalic anhydride, hydrogen peroxide, pyridine, ethyl acetate, water.

-

Procedure: A solution of the oxidizing agent is prepared by reacting phthalic anhydride and hydrogen peroxide in ethyl acetate with pyridine. This solution is then added to a solution of the enol acetate in ethyl acetate and water. The reaction is maintained at a controlled temperature and monitored by High-Performance Liquid Chromatography (HPLC).

Step 3: Oxidation of 6-Hydroxy-4-en-3-ones (6) to 6-Keto-4-en-3-ones (7)

-

Reagents: 6-Hydroxy-4-en-3-ones (6), 2-Iodoxybenzoic acid (IBX) or other suitable oxidizing agents (e.g., Jones reagent, Dess-Martin periodinane), solvent.

-

Procedure: The hydroxy intermediate is oxidized to the corresponding ketone using a suitable oxidizing agent. The choice of oxidant can influence the reaction yield and purity of the product.

Step 4: Enzymatic Dehydrogenative Aromatization of 6-Keto-4-en-3-ones (7) to 6-Ketoestrone (8)

-

Enzyme: 3-ketosteroid-Δ¹-dehydrogenase.

-

Procedure: The final step involves the aromatization of the A-ring, which can be efficiently catalyzed by the enzyme 3-ketosteroid-Δ¹-dehydrogenase to yield 6-Ketoestrone.

Purification: Purification of 6-Ketoestrone is typically achieved using column chromatography on silica gel. The choice of eluent system will depend on the polarity of the crude product and any impurities present.

Analytical Characterization

The identity and purity of synthesized 6-Ketoestrone are confirmed using standard analytical techniques:

| Technique | Purpose |

| NMR Spectroscopy (¹H and ¹³C) | Structural elucidation and confirmation of the chemical structure. |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern for structural confirmation. |

| High-Performance Liquid Chromatography (HPLC) | Assessment of purity and quantification. |

| Infrared Spectroscopy (IR) | Identification of functional groups, particularly the carbonyl and hydroxyl groups. |

Biological Activity and Potential Applications

While extensive biological data for 6-Ketoestrone is not yet available in the public domain, its structural similarity to estrone suggests potential interactions with estrogen receptors (ERs). The presence of the C-6 keto group may modulate its binding affinity and subsequent biological activity compared to the parent hormone.

Research into the biological effects of other keto-steroids has indicated a range of activities, including potential anti-cancer properties. For instance, some ketone bodies have been shown to inhibit the proliferation of certain cancer cell lines. Further investigation is warranted to determine if 6-Ketoestrone exhibits similar or other significant biological effects.

Potential Signaling Pathways

As an estrogen derivative, 6-Ketoestrone could potentially interact with estrogen signaling pathways. These pathways are complex and can be broadly categorized as genomic and non-genomic.

Caption: Potential estrogen signaling pathways for 6-Ketoestrone.

Further research, including estrogen receptor binding assays and cell-based functional assays, is necessary to elucidate the specific mechanism of action of 6-Ketoestrone.

Future Directions

The unique chemical structure of 6-Ketoestrone presents an opportunity for further investigation into its potential as a modulator of estrogenic activity. Key areas for future research include:

-

Detailed Biological Evaluation: Comprehensive studies to determine its binding affinity for estrogen receptor subtypes (ERα and ERβ) and its agonist or antagonist activity.

-

In Vitro and In Vivo Metabolism: Understanding the metabolic fate of 6-Ketoestrone is crucial for evaluating its pharmacokinetic profile and potential for drug development.

-

Therapeutic Potential: Investigating its effects on various physiological and pathological processes, including hormone-dependent cancers and metabolic disorders.

This technical guide serves as a foundational resource for researchers and drug development professionals. The provided information on its chemical properties, synthesis, and potential biological relevance aims to stimulate further exploration of 6-Ketoestrone and its derivatives.

References

- 1. Synthesis and biological evaluation of 13α-estrone derivatives as potential antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemical Synthesis and Biological Evaluation of 3-Substituted Estrone/Estradiol Derivatives as 17β-Hydroxysteroid Dehydrogenase Type 1 Inhibitors Acting via a Reverse Orientation of the Natural Substrate Estrone [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Estrone Heterodimers and Evaluation of Their In Vitro Antiproliferative Activity | MDPI [mdpi.com]

- 5. Synthesis, functionalization and biological activity of arylated derivatives of (+)-estrone - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Ketoestrone: A Technical Guide to its Synonyms, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Ketoestrone, a derivative of the primary estrogen estrone, is a steroid hormone characterized by a ketone group at the C6 position of the steroid nucleus. This structural modification distinguishes it from other endogenous estrogens and imparts unique biological properties. This technical guide provides a comprehensive overview of 6-Ketoestrone, including its common synonyms, chemical properties, a detailed chemoenzymatic synthesis protocol, and an analysis of its biological activity with a focus on its interaction with estrogen receptors.

Synonyms and Chemical Properties

6-Ketoestrone is known by several synonyms, which are often used interchangeably in scientific literature. Understanding these alternative names is crucial for comprehensive literature searches and clear communication in research and development.

Common Synonyms:

-

6-Oxoestrone

-

3-Hydroxyestra-1,3,5(10)-triene-6,17-dione

The chemical and physical properties of 6-Ketoestrone are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1476-34-2 | [1][2] |

| Molecular Formula | C₁₈H₂₀O₃ | [1][2] |

| Molecular Weight | 284.35 g/mol | [1][2] |

| IUPAC Name | 3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-6,17-dione | [2] |

| Melting Point | 246-247 °C | |

| Boiling Point | 478.8 ± 45.0 °C (Predicted) | |

| Density | 1.243 ± 0.06 g/cm³ (Predicted) |

Synthesis of 6-Ketoestrone

A chemoenzymatic approach provides an efficient route for the synthesis of 6-Ketoestrone, utilizing it as a key intermediate in the preparation of other valuable steroid compounds. The following protocol outlines the synthesis of 6-Ketoestrone starting from norandrostenedione.

Experimental Protocol: Chemoenzymatic Synthesis of 6-Ketoestrone

This protocol describes the multi-step synthesis of 6-Ketoestrone (referred to as compound 8 in the reaction sequence) from norandrostenedione (compound 4 ).

Materials:

-

Norandrostenedione (4)

-

Acetic anhydride

-

p-Toluenesulfonic acid (PTSA)

-

Phthalic anhydride (PA)

-

Hydrogen peroxide (H₂O₂)

-

Pyridine

-

3-Ketosteroid-Δ¹-dehydrogenase (Δ¹-KstD)

-

Trolamine

-

Potassium dihydrogen phosphate (KH₂PO₄)

-

Polyethylene-polypropylene glycol

-

Isopropanol

-

Appropriate solvents (e.g., ethyl acetate, water)

Procedure:

-

Esterification to form Enol Acetate (5):

-

In a suitable reaction vessel, combine norandrostenedione (4 ), acetic anhydride, and a catalytic amount of PTSA.

-

Stir the reaction mixture at 25°C for 8 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, isolate the enol acetate product (5 ).

-

-

Hydroxylation to form 6-hydroxy-4-en-3-one (6):

-

Prepare the oxidizing agent by dissolving phthalic anhydride (PA) in ethyl acetate and adding hydrogen peroxide (H₂O₂) and pyridine.

-

Stir this mixture at 20-30°C for 1 hour.

-

Add the prepared oxidizing agent to a solution of the enol acetate (5 ) in ethyl acetate and water.

-

Maintain the reaction at 20°C for 3 hours to yield a mixture of 6α- and 6β-hydroxy-4-en-3-one (6a and 6b ).

-

-

Oxidation to form 6-keto-4-en-3-one (7):

-

The mixture of 6-hydroxy-4-en-3-ones (6a and 6b ) is oxidized to the corresponding 6-keto-4-en-3-one (7 ). (Note: The specific oxidizing agent and conditions for this step are part of standard organic synthesis protocols and should be chosen based on laboratory practices for steroid oxidation).

-

-

Enzyme-catalyzed Dehydrogenative Aromatization to form 6-Ketoestrone (8):

-

In a 5 L reactor, prepare a buffered aqueous solution containing water, trolamine, and KH₂PO₄, adjusting the pH to 8.5-9.0.

-

Add polyethylene-polypropylene glycol, isopropanol, and the 6-keto-4-en-3-one substrate (7 ).

-

Introduce the enzyme 3-ketosteroid-Δ¹-dehydrogenase (Δ¹-KstD) to catalyze the dehydrogenative aromatization of the A ring.

-

Monitor the reaction for the formation of 6-Ketoestrone (8 ).

-

Upon completion, extract and purify the 6-Ketoestrone product using standard chromatographic techniques.

-

Biological Activity of 6-Ketoestrone

The biological activity of 6-Ketoestrone is primarily mediated through its interaction with estrogen receptors (ERs), specifically ERα and ERβ.

Estrogen Receptor Binding Affinity

Competitive binding assays are employed to determine the relative binding affinity (RBA) of ligands for estrogen receptors. In these assays, the test compound (6-Ketoestrone) competes with a radiolabeled estrogen, typically [³H]-estradiol, for binding to the receptor. The concentration of the test compound that inhibits 50% of the radiolabeled ligand binding is the IC50 value, which is then used to calculate the RBA.

A study investigating the binding affinities of various endogenous estrogen metabolites for human ERα and ERβ revealed that 6-Ketoestrone exhibits a preferential binding affinity for ERβ over ERα.[1]

Table of Estrogen Receptor Binding Affinity Data for 6-Ketoestrone:

| Receptor | Relative Binding Affinity (RBA) (%) vs. Estradiol | Fold Preference | Reference |

| ERα | Data not explicitly provided, but lower than ERβ | \multirow{2}{*}{Preferential for ERβ} | [1] |

| ERβ | Data not explicitly provided, but higher than ERα | [1] |

Note: While the exact RBA values were not detailed in the available search results, the qualitative preference for ERβ is a significant finding.

Experimental Protocol: Competitive Estrogen Receptor Binding Assay

The following is a generalized protocol for determining the relative binding affinity of 6-Ketoestrone for estrogen receptors.

Materials:

-

Human estrogen receptor α (ERα) and ERβ (recombinant)

-

[³H]-Estradiol (radiolabeled ligand)

-

6-Ketoestrone (test compound)

-

Binding buffer (e.g., Tris-HCl buffer with additives)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Preparation of Reaction Mixtures:

-

Prepare a series of dilutions of 6-Ketoestrone.

-

In microcentrifuge tubes, combine a fixed concentration of the estrogen receptor (ERα or ERβ), a fixed concentration of [³H]-estradiol, and varying concentrations of 6-Ketoestrone.

-

Include control tubes with no competitor (total binding) and tubes with a high concentration of a known non-radiolabeled estrogen (e.g., unlabeled estradiol) to determine non-specific binding.

-

-

Incubation:

-

Incubate the reaction mixtures at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Separate the receptor-bound [³H]-estradiol from the free [³H]-estradiol. This can be achieved by methods such as dextran-coated charcoal adsorption or filtration through glass fiber filters.

-

-

Quantification:

-

Add the supernatant (containing the bound ligand) or the filter to a scintillation vial with a scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding for each concentration of 6-Ketoestrone.

-

Plot the percentage of specific binding against the logarithm of the 6-Ketoestrone concentration to generate a dose-response curve.

-

Determine the IC50 value from the curve, which is the concentration of 6-Ketoestrone that inhibits 50% of the specific binding of [³H]-estradiol.

-

Calculate the Relative Binding Affinity (RBA) using the formula: RBA = (IC50 of Estradiol / IC50 of 6-Ketoestrone) x 100.

-

Signaling and Metabolic Pathways

The metabolism of estrogens is a complex process primarily occurring in the liver and involves a series of enzymatic reactions, mainly catalyzed by cytochrome P450 (CYP) enzymes. While a specific, detailed metabolic pathway for 6-Ketoestrone is not extensively documented in the readily available literature, a logical pathway can be inferred based on the known metabolism of estrone.

Proposed Metabolic Pathway of 6-Ketoestrone Formation

The formation of 6-Ketoestrone likely proceeds through a 6-hydroxylation step of estrone, followed by oxidation.

Caption: Proposed metabolic pathway for the formation of 6-Ketoestrone from estrone.

Experimental Workflow for Studying 6-Ketoestrone Metabolism

A typical workflow to investigate the metabolism of 6-Ketoestrone in vitro would involve incubation with liver microsomes and analysis of the resulting metabolites.

Caption: Experimental workflow for studying the in vitro metabolism of 6-Ketoestrone.

Conclusion

6-Ketoestrone, also known as 6-Oxoestrone, is a significant metabolite of estrone with distinct chemical and biological properties. Its preferential binding to estrogen receptor β suggests a potential for differential physiological effects compared to other estrogens. The chemoenzymatic synthesis route provides a viable method for its production for research and potential therapeutic development. Further investigation into its specific metabolic pathways and the full spectrum of its biological activities will be crucial for elucidating its role in endocrinology and its potential applications in medicine. This technical guide serves as a foundational resource for professionals engaged in the study and development of novel steroid-based therapeutics.

References

Preliminary Investigations into 6-Ketoestrone's Physiological Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Ketoestrone is a steroid hormone and a derivative of estrone, an endogenous estrogen.[1] While its existence is known, comprehensive investigations into its specific physiological effects, receptor binding affinities, and downstream signaling mechanisms are not extensively documented in publicly available literature. This technical guide provides a framework for the preliminary investigation of 6-Ketoestrone's physiological effects. It outlines the established experimental protocols and theoretical signaling pathways that form the basis for characterizing the estrogenic and biological activity of such a compound. The methodologies detailed herein are standard in the field of endocrinology and drug development for assessing the hormonal activity of novel molecules. This document is intended to serve as a foundational resource for researchers initiating studies on 6-Ketoestrone, highlighting the necessary experimental approaches to elucidate its biological function and potential therapeutic relevance.

Introduction to 6-Ketoestrone

6-Ketoestrone is a metabolite of estrone, one of the three major endogenous estrogens.[2] Its chemical structure features a keto group at the 6-position of the steroid nucleus.[1] As a derivative of estrone, it is hypothesized that 6-Ketoestrone may interact with estrogen receptors and modulate estrogen-responsive signaling pathways. However, the potency and specific nature of these potential interactions remain to be elucidated. Understanding the physiological effects of 6-Ketoestrone is crucial for a complete picture of estrogen metabolism and its implications for health and disease.

Putative Signaling Pathways

The physiological effects of estrogens are primarily mediated through their interaction with estrogen receptors (ERs), which can trigger a cascade of signaling events. These pathways are broadly categorized as classical genomic, non-genomic, and G-protein coupled estrogen receptor (GPER)-mediated signaling. It is plausible that 6-Ketoestrone, as an estrogen metabolite, could modulate one or more of these pathways.

Classical Genomic Estrogen Signaling Pathway

The classical pathway involves the binding of an estrogenic ligand to estrogen receptors (ERα or ERβ) in the cytoplasm or nucleus. This binding event triggers the dissociation of heat shock proteins, receptor dimerization, and translocation to the nucleus. The ligand-receptor complex then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, leading to the recruitment of co-activators or co-repressors and subsequent regulation of gene transcription.[3][4]

Non-Genomic Estrogen Signaling Pathway

Non-genomic signaling pathways are characterized by rapid cellular responses that do not require gene transcription. These effects are mediated by a subpopulation of ERs located at the plasma membrane or within the cytoplasm.[5] Upon ligand binding, these receptors can activate various downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways, leading to rapid changes in cellular function.[1][5]

G-Protein Coupled Estrogen Receptor (GPER) Signaling

GPER, also known as GPR30, is a seven-transmembrane receptor that mediates estrogenic signals through G-protein-dependent mechanisms.[6] Ligand binding to GPER can lead to the activation of adenylyl cyclase, resulting in increased intracellular cyclic AMP (cAMP), and transactivation of the epidermal growth factor receptor (EGFR), which in turn can activate downstream pathways like the MAPK/ERK cascade.[7][8]

Experimental Protocols for Characterizing 6-Ketoestrone

To determine the physiological effects of 6-Ketoestrone, a tiered approach employing a series of validated in vitro and in vivo assays is recommended.

In Vitro Assays

Objective: To determine the binding affinity of 6-Ketoestrone to estrogen receptors (ERα and ERβ).

Methodology:

-

Receptor Preparation: A source of estrogen receptors is required, typically derived from rat uterine cytosol or recombinant human ERα and ERβ.

-

Competitive Binding: A constant concentration of a radiolabeled estrogen, such as [³H]-17β-estradiol, is incubated with the receptor preparation in the presence of varying concentrations of unlabeled 6-Ketoestrone.

-

Separation: After incubation, bound and free radioligand are separated using methods like hydroxylapatite or dextran-coated charcoal.

-

Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

-

Data Analysis: The concentration of 6-Ketoestrone that inhibits 50% of the radioligand binding (IC50) is calculated. The relative binding affinity (RBA) is then determined by comparing the IC50 of 6-Ketoestrone to that of a reference estrogen like 17β-estradiol.

Objective: To measure the ability of 6-Ketoestrone to induce estrogen receptor-dependent gene transcription.

Methodology:

-

Cell Culture: An estrogen-responsive cell line (e.g., MCF-7, T47D) is stably or transiently transfected with a reporter plasmid. This plasmid contains an estrogen response element (ERE) linked to a reporter gene, such as luciferase or green fluorescent protein (GFP).[2][9]

-

Treatment: The transfected cells are treated with various concentrations of 6-Ketoestrone.

-

Incubation: Cells are incubated for a sufficient period to allow for gene transcription and translation of the reporter protein.

-

Signal Detection: The expression of the reporter gene is quantified. For luciferase, a luminometer is used to measure light output after the addition of a substrate. For GFP, fluorescence is measured using a fluorometer or fluorescence microscope.[9]

-

Data Analysis: The dose-response curve is plotted, and the effective concentration that produces 50% of the maximal response (EC50) is calculated.

Objective: To assess the effect of 6-Ketoestrone on the proliferation of estrogen-dependent cells.

Methodology:

-

Cell Seeding: Estrogen-dependent cells, such as the human breast cancer cell line MCF-7, are seeded in multi-well plates in a medium depleted of estrogens.[10]

-

Treatment: Cells are treated with a range of concentrations of 6-Ketoestrone.

-

Incubation: The cells are incubated for several days to allow for cell proliferation.[11]

-

Quantification of Proliferation: Cell number is determined using various methods, such as direct cell counting, or colorimetric assays like the MTS assay which measures mitochondrial activity.[12]

-

Data Analysis: A dose-response curve is generated to determine the concentration of 6-Ketoestrone that stimulates a half-maximal proliferative response (EC50).

In Vivo Assay

Objective: To evaluate the estrogenic activity of 6-Ketoestrone in a whole-animal model.

Methodology:

-

Animal Model: Immature or ovariectomized female rodents (rats or mice) are used, as they have low endogenous estrogen levels.[3][13]

-

Administration: 6-Ketoestrone is administered daily for a short period (typically 3-7 days) via an appropriate route (e.g., oral gavage, subcutaneous injection).[3]

-

Necropsy: At the end of the treatment period, the animals are euthanized, and their uteri are excised and weighed (both wet and blotted weight).[14]

-

Data Analysis: A statistically significant increase in uterine weight compared to a vehicle-treated control group indicates estrogenic activity.[14] The lowest effective dose (LED) can also be determined.

Quantitative Data Presentation

The following tables are provided as a template for the systematic presentation of quantitative data obtained from the aforementioned experimental protocols. These tables should be populated with experimental results for 6-Ketoestrone and compared with data for reference compounds such as 17β-estradiol (a potent estrogen) and estrone (the parent compound).

Table 1: Estrogen Receptor Competitive Binding Affinity

| Compound | Receptor | IC50 (nM) | Relative Binding Affinity (RBA) (%)¹ |

| 17β-Estradiol | ERα | Data | 100 |

| ERβ | Data | Data | |

| Estrone | ERα | Data | Data |

| ERβ | Data | Data | |

| 6-Ketoestrone | ERα | To be determined | To be determined |

| ERβ | To be determined | To be determined |

¹ RBA is calculated as (IC50 of 17β-Estradiol / IC50 of test compound) x 100.

Table 2: In Vitro Estrogenic Activity

| Compound | Assay | Cell Line | EC50 (nM) | Max Response (% of 17β-Estradiol) |

| 17β-Estradiol | Reporter Gene | e.g., T47D-Luc | Data | 100 |

| Cell Proliferation | e.g., MCF-7 | Data | 100 | |

| Estrone | Reporter Gene | e.g., T47D-Luc | Data | Data |

| Cell Proliferation | e.g., MCF-7 | Data | Data | |

| 6-Ketoestrone | Reporter Gene | e.g., T47D-Luc | To be determined | To be determined |

| Cell Proliferation | e.g., MCF-7 | To be determined | To be determined |

Table 3: In Vivo Estrogenic Activity (Uterotrophic Assay)

| Compound | Animal Model | Route of Administration | Lowest Effective Dose (LED) | Maximum Uterine Weight Increase (%) |

| 17β-Estradiol | e.g., Immature Rat | e.g., s.c. | Data | Data |

| Estrone | e.g., Immature Rat | e.g., s.c. | Data | Data |

| 6-Ketoestrone | e.g., Immature Rat | e.g., s.c. | To be determined | To be determined |

Conclusion and Future Directions

The physiological effects of 6-Ketoestrone are currently not well-defined. Based on its structural similarity to estrone, it is reasonable to hypothesize that it may possess estrogenic activity. The experimental protocols and theoretical frameworks presented in this technical guide provide a clear path for the systematic investigation of 6-Ketoestrone's biological properties.

Future research should prioritize the determination of 6-Ketoestrone's binding affinity for estrogen receptors α and β, followed by in vitro functional assays to assess its ability to activate estrogen-dependent signaling and promote cell proliferation. Subsequent in vivo studies, such as the uterotrophic bioassay, will be essential to confirm its estrogenic activity in a whole-organism context. A thorough characterization of 6-Ketoestrone's physiological effects will contribute to a more complete understanding of estrogen metabolism and its role in human physiology and pathophysiology. The data generated from these proposed studies will be critical for assessing its potential as a biomarker or therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 4. oecd.org [oecd.org]

- 5. researchgate.net [researchgate.net]

- 6. Estrone - Wikipedia [en.wikipedia.org]

- 7. Estrogen metabolism pathway in humans [pfocr.wikipathways.org]

- 8. oecd.org [oecd.org]

- 9. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. Estrogen and progesterone promote breast cancer cell proliferation by inducing cyclin G1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Evaluation of Cell Cycle Arrest in Estrogen Responsive MCF-7 Breast Cancer Cells: Pitfalls of the MTS Assay | PLOS One [journals.plos.org]

- 13. A Curated Database of Rodent Uterotrophic Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. oecd.org [oecd.org]

Methodological & Application

Application Notes and Protocols for the Quantitative Analysis of 6-Ketoestrone in Urine Samples

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantitative analysis of 6-Ketoestrone, a metabolite of estrone, in human urine samples. The methodologies described herein utilize modern analytical techniques, namely Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), to ensure high sensitivity and specificity.

Introduction

6-Ketoestrone is an endogenous estrogen metabolite. The accurate quantification of 6-Ketoestrone and other estrogen metabolites in urine is crucial for understanding estrogen metabolism and its role in various physiological and pathological states, including hormone-dependent cancers. Urinary steroid profiling offers a non-invasive approach to assess endocrine function and metabolic pathways.

Metabolic Pathway of 6-Ketoestrone Formation

The formation of 6-Ketoestrone is a multi-step process involving enzymatic conversions of estrone, primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[1] The initial step is the hydroxylation of estrone at the C6 position to form 6α-hydroxyestrone. This reaction is catalyzed by enzymes such as CYP1A1.[2] Subsequently, the hydroxyl group is oxidized to a ketone, yielding 6-Ketoestrone.

Methods for Quantification

The primary methods for the sensitive and specific quantification of 6-Ketoestrone in urine are chromatography-based techniques coupled with mass spectrometry. These methods are preferred over immunoassays due to their superior specificity and capability for multiplexed analysis.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for quantifying estrogen metabolites in biological matrices.[3] The protocol typically involves enzymatic hydrolysis of conjugated steroids, sample cleanup and concentration via solid-phase extraction (SPE), and derivatization to enhance ionization efficiency and detection.

-

Gas Chromatography-Mass Spectrometry (GC-MS): A robust and well-established technique for steroid analysis. This method also requires enzymatic hydrolysis and extraction, followed by a critical derivatization step to render the steroids volatile for gas chromatography.

Data Presentation: Quantitative Performance Parameters

The following table summarizes the typical quantitative performance parameters for the described LC-MS/MS and GC-MS methods for the quantification of estrogen metabolites in urine. Data for 6-Ketoestrone is expected to be within these ranges.

| Parameter | LC-MS/MS Method | GC-MS Method |

| Limit of Quantification (LOQ) | 0.1 - 1.0 ng/mL | 0.5 - 5.0 ng/mL |

| Linearity (r²) | > 0.99 | > 0.99 |

| Accuracy (% Recovery) | 85 - 115% | 80 - 120% |

| Precision (% RSD) | < 15% | < 20% |

| Sample Volume | 0.5 - 2.0 mL | 1.0 - 5.0 mL |

Experimental Protocols

Protocol 1: Quantification of 6-Ketoestrone by LC-MS/MS

This protocol is adapted from established methods for the analysis of urinary estrogen metabolites.[3]

1. Sample Collection and Storage:

-

Collect a 24-hour or first-morning void urine sample in a sterile container.

-

To prevent degradation of catechol estrogens, add ascorbic acid as a preservative (approximately 1 g/L of urine).

-

Store samples at -80°C until analysis.

2. Sample Preparation:

References

Application Note: High-Sensitivity Quantification of 6-Ketoestrone in Human Serum using LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and highly sensitive method for the quantitative analysis of 6-Ketoestrone in human serum using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). 6-Ketoestrone is a significant metabolite of estrone, and its accurate measurement is crucial for research in endocrinology, oncology, and drug development. The described protocol employs a liquid-liquid extraction (LLE) for sample cleanup, followed by derivatization to enhance analytical sensitivity. Chromatographic separation is achieved using a reverse-phase C18 column, and detection is performed with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method provides the selectivity and sensitivity required for the precise quantification of 6-Ketoestrone at physiological concentrations in complex biological matrices.

Introduction

6-Ketoestrone is a C-6 oxygenated metabolite of estrone, an endogenous estrogen. The analysis of estrogen metabolites is of growing interest due to their potential roles in the etiology of hormone-dependent cancers and other endocrine disorders. Traditional immunoassays for steroid hormones can be limited by cross-reactivity and a lack of specificity.[1] In contrast, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for steroid analysis, offering superior sensitivity, specificity, and the capability for multiplexing.[1][2][3] This application note provides a comprehensive protocol for the reliable quantification of 6-Ketoestrone in human serum.

Experimental Protocol

Materials and Reagents

-